

Application Note: HPLC Analysis of Frutinone A

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Compound of Interest		
Compound Name:	Frutinone A	
Cat. No.:	B137992	Get Quote

Introduction

Frutinone A is a naturally occurring flavonoid found in various plant species, exhibiting a range of biological activities, including antimicrobial and cytotoxic properties.[1] Accurate and reliable quantification of **Frutinone A** is crucial for its further investigation in pharmaceutical and biological research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **Frutinone A**.

Chemical Structure

Compound: Frutinone A

• CAS Number: 38210-27-4[1][2][3]

Molecular Formula: C16H8O4[1]

Molecular Weight: 264.24 g/mol

Experimental Protocols

1. Instrumentation and Consumables

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for the separation of flavonoids.



- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.
- Filters: 0.45 μm syringe filters for sample preparation.
- Standard: Frutinone A reference standard of known purity.
- 2. Preparation of Standard Solutions
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of Frutinone A reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 100 μg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid). A general procedure for a plant extract is provided below:

- Extraction: Extract a known amount of the dried and powdered plant material with a suitable solvent such as methanol or ethanol using techniques like sonication or maceration.
- Filtration: Filter the extract through a 0.45 μm syringe filter to remove particulate matter.
- Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to fall within the linear range of the calibration curve.

4. HPLC Method Parameters

A typical HPLC method for the analysis of flavonoids can be adapted for **Frutinone A**. The following parameters are a good starting point for method development:



Parameter	Recommended Setting	
Column	C18, 250 mm x 4.6 mm, 5 μm	
Mobile Phase	A: 0.1% Formic Acid in Water	
B: Acetonitrile		
Gradient	0-25 min: 30-70% B	
25-30 min: 70-30% B		
30-35 min: 30% B (re-equilibration)	_	
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Column Temperature	30 °C	
Detection Wavelength	254 nm and 356 nm (based on UV spectra of similar flavonoids)	

5. Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing the following parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of **Frutinone A** in a blank sample.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against concentration. A correlation coefficient (r²) of >0.999 is generally considered acceptable.
- Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses.



- Accuracy: The closeness of the test results obtained by the method to the true value. It is
 often assessed by spike-recovery experiments.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	T ≤ 2
Theoretical Plates (N)	N ≥ 2000
%RSD of Peak Area	≤ 2% (for 6 replicate injections)

Table 2: Linearity Data for Frutinone A

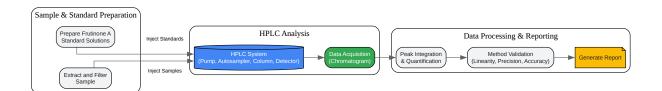
Concentration (µg/mL)	Peak Area (arbitrary units)
1	Insert Data
5	Insert Data
10	Insert Data
25	Insert Data
50	Insert Data
100	Insert Data
Correlation Coefficient (r²)	Insert Value
Linear Regression Equation	y = mx + c

Table 3: Precision and Accuracy Data



Concentration (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)
Low QC	Insert Data	Insert Data	Insert Data
Mid QC	Insert Data	Insert Data	Insert Data
High QC	Insert Data	Insert Data	Insert Data

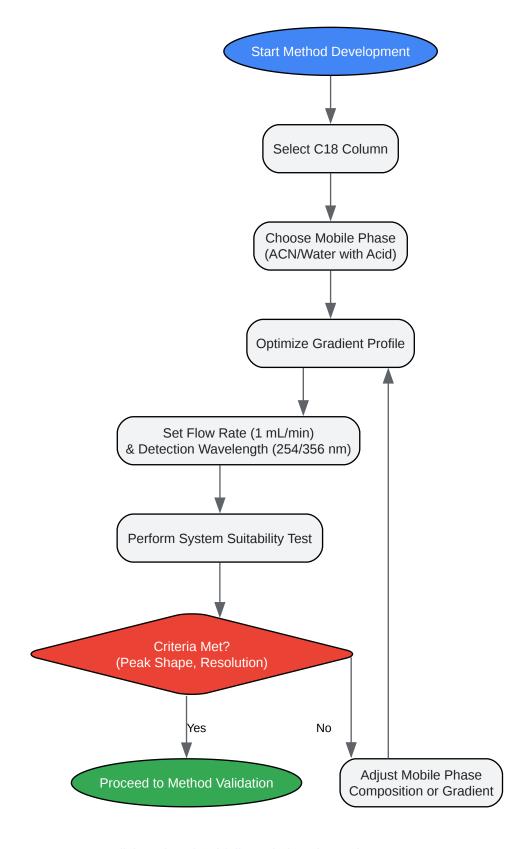
Visualizations



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Caption: HPLC Analysis Workflow for **Frutinone A**.





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Caption: Logical Flow for HPLC Method Development.



Conclusion

The described HPLC method provides a framework for the accurate and precise quantification of **Frutinone A**. The protocol is straightforward and can be readily implemented in a laboratory setting for routine analysis. Proper method validation is essential to ensure the generation of reliable data for research and quality control purposes.

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